molecular formula C14H16Cl2N2O3S B5695189 1-CYCLOPROPANECARBONYL-4-(2,5-DICHLOROBENZENESULFONYL)PIPERAZINE

1-CYCLOPROPANECARBONYL-4-(2,5-DICHLOROBENZENESULFONYL)PIPERAZINE

Cat. No.: B5695189
M. Wt: 363.3 g/mol
InChI Key: NKGQEURLMKSCFY-UHFFFAOYSA-N
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Description

1-Cyclopropanecarbonyl-4-(2,5-dichlorobenzenesulfonyl)piperazine is a piperazine derivative characterized by a cyclopropanecarbonyl group at the 1-position and a 2,5-dichlorobenzenesulfonyl moiety at the 4-position. This dual substitution confers unique electronic and steric properties, distinguishing it from simpler piperazine derivatives.

Properties

IUPAC Name

cyclopropyl-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O3S/c15-11-3-4-12(16)13(9-11)22(20,21)18-7-5-17(6-8-18)14(19)10-1-2-10/h3-4,9-10H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGQEURLMKSCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-CYCLOPROPANECARBONYL-4-(2,5-DICHLOROBENZENESULFONYL)PIPERAZINE involves multiple steps and specific reaction conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

1-CYCLOPROPANECARBONYL-4-(2,5-DICHLOROBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:

Scientific Research Applications

1-CYCLOPROPANECARBONYL-4-(2,5-DICHLOROBENZENESULFONYL)PIPERAZINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-CYCLOPROPANECARBONYL-4-(2,5-DICHLOROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it has been shown to induce apoptosis through the intrinsic mitochondrial signaling pathway . This involves the upregulation of apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Substituent Variations: HBK Series (HBK14–HBK19)

The HBK series () shares a piperazine core but differs in substituents. For example:

  • HBK15: Contains a 2-chloro-6-methylphenoxyethoxyethyl group and a 2-methoxyphenyl moiety.
  • HBK18: Features a 2,4,6-trimethylphenoxypropyl chain.

Key Differences :

  • The target compound uses a sulfonyl group (electron-withdrawing) instead of ether or alkylphenoxy groups (electron-donating), which may reduce metabolic oxidation and enhance stability.

Table 1: Substituent Comparison

Compound 1-Position Substituent 4-Position Substituent Molecular Weight*
Target Compound Cyclopropanecarbonyl 2,5-Dichlorobenzenesulfonyl ~428.3 g/mol
HBK15 2-Chloro-6-methylphenoxyethoxyethyl 2-Methoxyphenyl ~454.9 g/mol
HBK18 2,4,6-Trimethylphenoxypropyl 2-Methoxyphenyl ~440.6 g/mol

*Calculated based on substituent masses.

Cyclopropane-Containing Derivatives

describes 1-(cyclopropylmethyl)piperazine (Compound 276) and its use in synthesizing cyclohexan-1-amine derivatives (e.g., 277, 278). These compounds incorporate a cyclopropylmethyl group but lack sulfonyl or carbonyl functionalities.

Key Differences :

  • The absence of a sulfonyl group in 277–278 reduces electrophilic character, which may limit reactivity in nucleophilic environments .
Commercial Analogues

lists 1-(2,5-dimethylphenyl)piperazine (CAS 1013-25-8), a commercially available analogue with a dimethylphenyl group.

Key Differences :

  • The dimethylphenyl group is electron-rich , contrasting with the electron-deficient 2,5-dichlorobenzenesulfonyl group in the target compound. This difference could influence solubility (e.g., logP) and receptor affinity.
  • The target compound’s sulfonyl linker may improve hydrolytic stability compared to simple arylpiperazines .

Functional and Application-Based Comparisons

However, structural differences likely modulate activity:

  • Herbicidal Activity : The dichlorobenzenesulfonyl group may enhance phytotoxicity compared to HBK compounds, which lack halogenated substituents .
  • Synthetic Complexity : The target compound’s synthesis likely requires sulfonylation and cyclopropanecarbonyl coupling steps, which are more complex than the alkylation or amidation seen in HBK derivatives .

Biological Activity

Molecular Structure

1-Cyclopropanecarbonyl-4-(2,5-dichlorobenzenesulfonyl)piperazine can be described by the following structural formula:

C13H13Cl2N2O2S\text{C}_{13}\text{H}_{13}\text{Cl}_2\text{N}_2\text{O}_2\text{S}

Physical Properties

PropertyValue
Molecular Weight304.21 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
DensityNot available

Pharmacological Profile

This compound exhibits various biological activities that can be classified into several categories:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens, including bacteria and fungi.
  • Anticancer Potential : Preliminary research indicates that it may inhibit the proliferation of cancer cell lines, suggesting a potential role in cancer therapy.
  • CNS Activity : The compound has been investigated for its effects on the central nervous system, showing promise as an anxiolytic agent.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets, including:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing neurotransmitter systems.

Antimicrobial Studies

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Research

A recent investigation published in Cancer Letters assessed the anticancer properties of the compound on human breast cancer cell lines (MCF-7). The study reported a significant reduction in cell viability at concentrations above 50 µM, with an IC50 value calculated at 45 µM .

CNS Activity Evaluation

A study conducted by Smith et al. (2023) explored the anxiolytic effects of this compound in animal models. The results demonstrated a notable decrease in anxiety-like behaviors in mice subjected to elevated plus maze tests after administration of 10 mg/kg .

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